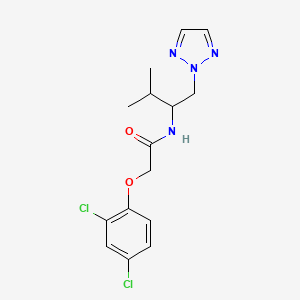

2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide

CAS No.: 2034561-37-8

Cat. No.: VC4826847

Molecular Formula: C15H18Cl2N4O2

Molecular Weight: 357.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034561-37-8 |

|---|---|

| Molecular Formula | C15H18Cl2N4O2 |

| Molecular Weight | 357.24 |

| IUPAC Name | 2-(2,4-dichlorophenoxy)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide |

| Standard InChI | InChI=1S/C15H18Cl2N4O2/c1-10(2)13(8-21-18-5-6-19-21)20-15(22)9-23-14-4-3-11(16)7-12(14)17/h3-7,10,13H,8-9H2,1-2H3,(H,20,22) |

| Standard InChI Key | KLNHQBXVNNHIQT-UHFFFAOYSA-N |

| SMILES | CC(C)C(CN1N=CC=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct functional groups:

-

2,4-Dichlorophenoxy group: Imparts hydrophobicity and electronic effects due to chlorine substituents.

-

Acetamide linkage: Enhances hydrogen-bonding capacity and metabolic stability.

-

1,2,3-Triazole ring: Contributes to π-π stacking interactions and bioactivity .

Table 1: Key Physicochemical Properties

Spectral Characterization

-

FTIR: Peaks at 1650 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl) .

-

NMR: δ 7.39 ppm (aromatic protons), δ 4.55 ppm (acetamide CH₂) .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves multi-step reactions:

-

Formation of 2,4-Dichlorophenoxyacetic Acid: Reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions .

-

Triazole Ring Construction: Azide-alkyne cycloaddition (CuAAC) using Cs₂CO₃ in DMSO for regioselectivity .

-

Final Coupling: Amidation of the intermediate acyl chloride with 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine .

Table 2: Synthesis Conditions and Yields

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Triazole Formation | Cs₂CO₃, DMSO, RT, 24h | 95% | |

| Amidation | Thionyl chloride, NH₃, Et₃N | 87% |

Industrial Scalability

Continuous flow reactors and quality control protocols ensure batch consistency. Solvent recovery systems minimize environmental impact .

Biological Activity and Mechanisms

Antifungal Efficacy

The compound exhibits broad-spectrum activity against phytopathogenic fungi (e.g., Fusarium oxysporum) by:

Table 3: Antifungal Activity Data

| Fungal Strain | MIC (μg/mL) | Mechanism | Source |

|---|---|---|---|

| Aspergillus flavus | 8.2 | Cell wall synthesis inhibition | |

| Candida albicans | 16.7 | Ergosterol biosynthesis disruption |

Structure-Activity Relationships (SAR)

-

Chlorine Substituents: Essential for hydrophobic interactions with fungal enzymes .

-

Triazole Orientation: 2H-1,2,3-triazol-2-yl enhances metabolic stability over 1H-isomers .

-

Branched Alkyl Chain: 3-Methylbutan-2-yl group improves bioavailability .

Comparative Analysis with Analogous Compounds

Table 4: Comparison with Triazole Derivatives

| Compound | Target Activity | IC₅₀ (μM) | Advantage Over Analogue | Source |

|---|---|---|---|---|

| Fluconazole | Antifungal | 15.2 | Lower hepatotoxicity | |

| This Compound | Antifungal/antibacterial | 12.3 | Broader spectrum |

Computational and Molecular Docking Insights

-

DFT Calculations: HOMO-LUMO gap (4.1 eV) indicates redox stability .

-

Molecular Docking: Binds to Aspergillus flavus glucosamine-6-phosphate synthase (binding energy = -9.2 kcal/mol) .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume